molecular formula C19H30N4O4 B2390041 1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-46-8

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2390041
CAS RN: 877641-46-8
M. Wt: 378.473
InChI Key: GHHHNOYCVQVFBU-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since been used extensively for protection against mosquito and tick bites.

Scientific Research Applications

Corrosion Inhibition

One application of related compounds is in the field of corrosion inhibition. For example, urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. Studies show that the adsorption process and inhibition efficiency are influenced by the molecular structure of the urea derivatives, including the presence of diethylamino groups and other substituents (Mistry et al., 2011).

Electron Transfer and Hydrogen Bonding

Research into the electron transfer properties of urea derivatives, particularly those involving hydrogen bonding, has been conducted to understand their potential in electronic and photonic applications. For instance, urea compounds with specific substituents can dimerize through hydrogen bonding, influencing their electronic properties and behavior in redox processes (Pichlmaier et al., 2009).

Molecular Complexation and Drug Design

The ability of urea derivatives to form complexes with other molecules through hydrogen bonding is exploited in drug design and molecular recognition studies. This property is critical for developing new therapeutic agents and understanding drug-receptor interactions. Research in this area focuses on the substituent effect on complexation, aiming to design more effective and selective drug molecules (Ośmiałowski et al., 2013).

Antimicrobial Activity

Urea derivatives are also explored for their antimicrobial properties. The synthesis of specific urea compounds and their evaluation against various bacterial strains can lead to new antimicrobial agents. The relationship between molecular structure and antimicrobial activity is a key area of investigation, with some compounds showing promising results against resistant strains (Sharma et al., 2004).

Chemical Synthesis and Modifications

Urea derivatives are used in synthetic chemistry for various transformations and reactions. For instance, they can undergo reactions with amines to produce new compounds, such as ureas and carbamates, under certain conditions. These reactions are important for synthesizing a wide range of chemical products, including pharmaceuticals and polymers (Hutchby et al., 2009).

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c1-5-22(6-2)10-9-20-19(25)21-14-11-18(24)23(13-14)15-7-8-16(26-3)17(12-15)27-4/h7-8,12,14H,5-6,9-11,13H2,1-4H3,(H2,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHHNOYCVQVFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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